molecular formula C7H13NO2S B2921564 (5S)-2lambda6-Thia-7-azaspiro[4.4]nonane 2,2-dioxide CAS No. 1340417-29-9

(5S)-2lambda6-Thia-7-azaspiro[4.4]nonane 2,2-dioxide

Cat. No. B2921564
CAS RN: 1340417-29-9
M. Wt: 175.25
InChI Key: AHVSBSTWHJEPJK-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5S)-2lambda6-Thia-7-azaspiro[4.4]nonane 2,2-dioxide, also known as TAN-67, is a synthetic compound that has been extensively studied for its potential applications in the field of neuroscience. TAN-67 is a selective agonist of the kappa opioid receptor, which is a G protein-coupled receptor that is involved in the regulation of pain, stress, and addiction.

Mechanism of Action

(5S)-2lambda6-Thia-7-azaspiro[4.4]nonane 2,2-dioxide is a selective agonist of the kappa opioid receptor. Activation of the kappa opioid receptor has been shown to produce analgesic, anxiolytic, and antidepressant effects. In addition, activation of the kappa opioid receptor has been shown to reduce drug-seeking behavior in animal models of addiction. The exact mechanism by which (5S)-2lambda6-Thia-7-azaspiro[4.4]nonane 2,2-dioxide produces its effects is not fully understood, but it is thought to involve the modulation of neurotransmitter release and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
(5S)-2lambda6-Thia-7-azaspiro[4.4]nonane 2,2-dioxide has been shown to produce a range of biochemical and physiological effects. It has been shown to produce analgesia, anxiolysis, and antidepressant effects in animal models. In addition, (5S)-2lambda6-Thia-7-azaspiro[4.4]nonane 2,2-dioxide has been shown to reduce drug-seeking behavior in animal models of addiction. (5S)-2lambda6-Thia-7-azaspiro[4.4]nonane 2,2-dioxide has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

(5S)-2lambda6-Thia-7-azaspiro[4.4]nonane 2,2-dioxide has several advantages for use in lab experiments. It is a selective agonist of the kappa opioid receptor, which makes it useful for studying the role of this receptor in various physiological and pathological processes. (5S)-2lambda6-Thia-7-azaspiro[4.4]nonane 2,2-dioxide is also relatively stable and can be stored for long periods of time. However, there are also some limitations to the use of (5S)-2lambda6-Thia-7-azaspiro[4.4]nonane 2,2-dioxide in lab experiments. It can be difficult to obtain in large quantities, and its effects can vary depending on the species and strain of animal used.

Future Directions

There are several future directions for research on (5S)-2lambda6-Thia-7-azaspiro[4.4]nonane 2,2-dioxide. One area of research could be to investigate the potential therapeutic applications of (5S)-2lambda6-Thia-7-azaspiro[4.4]nonane 2,2-dioxide in humans. Another area of research could be to investigate the mechanisms by which (5S)-2lambda6-Thia-7-azaspiro[4.4]nonane 2,2-dioxide produces its effects, including the modulation of neurotransmitter release and the activation of intracellular signaling pathways. Finally, research could be conducted to develop new and more efficient synthesis methods for (5S)-2lambda6-Thia-7-azaspiro[4.4]nonane 2,2-dioxide, which could make it more widely available for use in lab experiments.

Synthesis Methods

(5S)-2lambda6-Thia-7-azaspiro[4.4]nonane 2,2-dioxide can be synthesized using a multistep process that involves the reaction of several chemicals. The first step involves the reaction of 2-methyl-1,3-thiazolidine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,5-diaminopentane to form the corresponding amide. The amide is then cyclized using trifluoroacetic anhydride to form the spirocyclic lactam. Finally, the lactam is oxidized using m-chloroperbenzoic acid to form (5S)-2lambda6-Thia-7-azaspiro[4.4]nonane 2,2-dioxide.

Scientific Research Applications

(5S)-2lambda6-Thia-7-azaspiro[4.4]nonane 2,2-dioxide has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. (5S)-2lambda6-Thia-7-azaspiro[4.4]nonane 2,2-dioxide has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, (5S)-2lambda6-Thia-7-azaspiro[4.4]nonane 2,2-dioxide has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

properties

IUPAC Name

(5S)-2λ6-thia-7-azaspiro[4.4]nonane 2,2-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c9-11(10)4-2-7(6-11)1-3-8-5-7/h8H,1-6H2/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVSBSTWHJEPJK-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCS(=O)(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@]12CCS(=O)(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5S)-2lambda6-Thia-7-azaspiro[4.4]nonane 2,2-dioxide

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